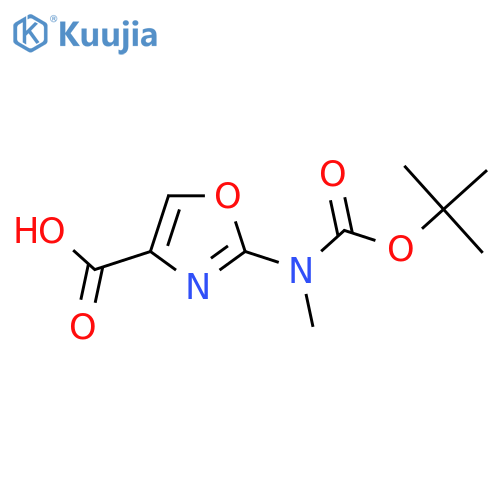Cas no 1936244-42-6 (2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid)

1936244-42-6 structure
商品名:2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid
2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Oxazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
- 1936244-42-6
- EN300-244429
- 2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid
- 2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid
-
- インチ: 1S/C10H14N2O5/c1-10(2,3)17-9(15)12(4)8-11-6(5-16-8)7(13)14/h5H,1-4H3,(H,13,14)
- InChIKey: QPXWWTDMECCKCM-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C1=NC(C(=O)O)=CO1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 242.09027155g/mol
- どういたいしつりょう: 242.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3(Predicted)
- ふってん: 358.2±34.0 °C(Predicted)
- 酸性度係数(pKa): 3.37±0.10(Predicted)
2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-244429-0.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 0.5g |
$919.0 | 2024-06-19 | |
| Enamine | EN300-244429-1.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 1.0g |
$956.0 | 2024-06-19 | |
| Enamine | EN300-244429-1g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 1g |
$956.0 | 2023-09-15 | ||
| Enamine | EN300-244429-5.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 5.0g |
$2774.0 | 2024-06-19 | |
| Enamine | EN300-244429-2.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 2.5g |
$1874.0 | 2024-06-19 | |
| Enamine | EN300-244429-0.25g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 0.25g |
$880.0 | 2024-06-19 | |
| Enamine | EN300-244429-10g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 10g |
$4114.0 | 2023-09-15 | ||
| Enamine | EN300-244429-5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 5g |
$2774.0 | 2023-09-15 | ||
| Enamine | EN300-244429-0.05g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 0.05g |
$803.0 | 2024-06-19 | |
| Enamine | EN300-244429-0.1g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-oxazole-4-carboxylic acid |
1936244-42-6 | 95% | 0.1g |
$842.0 | 2024-06-19 |
2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1936244-42-6 (2-{(tert-butoxy)carbonyl(methyl)amino}-1,3-oxazole-4-carboxylic acid) 関連製品
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 4770-00-7(3-cyano-4-nitroindole)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
